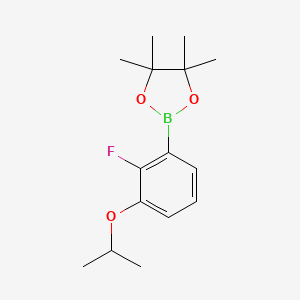

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

Overview

Description

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and can be readily prepared .

Synthesis Analysis

Pinacol boronic esters, such as 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester, can be synthesized through various methods. One of the methods involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester is C9H12BFO3 . The molecular weight is 198.086349 Da .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is also a significant reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester include a boiling point of 338.7±52.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm^3, and a refractive index of 1.496 .Scientific Research Applications

Treatment of Periodontitis

- Scientific Field: Nanobiotechnology

- Application Summary: Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis .

- Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Protodeboronation of Pinacol Boronic Esters

- Scientific Field: Organic Chemistry

- Application Summary: Protodeboronation of pinacol boronic esters has been used for formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application: The study reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Suzuki-Miyaura Cross-Coupling Processes

- Scientific Field: Organic Synthesis

- Application Summary: Isopropenylboronic acid pinacol ester is a versatile ester reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling processes .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isopropenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling processes .

- Results: The results or outcomes obtained are not specified in the source .

Preparation of Sulfinamide Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of phenylboronic acid pinacol ester in the preparation of sulfinamide derivatives .

- Results: The results or outcomes obtained are not specified in the source .

Preparation of Profluorescent Probe

- Scientific Field: Biochemistry

- Application Summary: 2-Formylphenylboronic acid pinacol ester can be used as a starting material to prepare a profluorescent probe applicable for the detection of H2O2 and Fe or Cu ions in living cells .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Formylphenylboronic acid pinacol ester in the preparation of a profluorescent probe .

- Results: The results or outcomes obtained are not specified in the source .

Preparation of Various Therapeutic Kinase and Enzymatic Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: Isopropenylboronic acid pinacol ester is used in the preparation of various therapeutic kinase and enzymatic inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isopropenylboronic acid pinacol ester in the preparation of various therapeutic kinase and enzymatic inhibitors .

- Results: The results or outcomes obtained are not specified in the source .

Inverse-Electron-Demand Diels-Alder Reaction

- Scientific Field: Organic Chemistry

- Application Summary: Isopropenylboronic acid pinacol ester is used in inverse-electron-demand Diels-Alder reaction .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isopropenylboronic acid pinacol ester in inverse-electron-demand Diels-Alder reaction .

- Results: The results or outcomes obtained are not specified in the source .

Simmons-Smith Cyclopropanation Reaction

- Scientific Field: Organic Chemistry

- Application Summary: Isopropenylboronic acid pinacol ester is used in Simmons-Smith cyclopropanation reaction .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isopropenylboronic acid pinacol ester in Simmons-Smith cyclopropanation reaction .

- Results: The results or outcomes obtained are not specified in the source .

Stereoselective Aldol Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Isopropenylboronic acid pinacol ester is used in stereoselective aldol reactions .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isopropenylboronic acid pinacol ester in stereoselective aldol reactions .

- Results: The results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester research could involve further exploration of its use in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name |

2-(2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-12-9-7-8-11(13(12)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBMZWYVMJDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139315 | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester | |

CAS RN |

1451391-00-6 | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)